molecular formula C13H12NO2P B14494898 10-Hydroxy-5-methylphenophosphazinine 10-oxide CAS No. 64090-21-7

10-Hydroxy-5-methylphenophosphazinine 10-oxide

Cat. No.: B14494898
CAS No.: 64090-21-7
M. Wt: 245.21 g/mol
InChI Key: CDJQPVXUFGIJFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Hydroxy-5-methylphenophosphazinine 10-oxide is a chemical compound known for its unique structure and properties It is a derivative of phenophosphazine, characterized by the presence of a hydroxyl group and a methyl group attached to the phenophosphazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

10-Hydroxy-5-methylphenophosphazinine 10-oxide can be synthesized through a novel technique involving the treatment of 10-methoxy-5,10-dihydrophenophosphazine 10-oxide with an equivalent of sodium hydride in anhydrous dimethylformamide (DMF). The reaction is carried out at 120°C for 3 to 4 hours . This method avoids the use of poisonous and expensive methyl iodide, making it more efficient and safer .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above provides a basis for scaling up the production process. The use of sodium hydride and anhydrous DMF in a controlled environment can be adapted for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

10-Hydroxy-5-methylphenophosphazinine 10-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl and methyl groups, which can participate in different chemical transformations.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-Hydroxy-5-methylphenophosphazinine 10-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Hydroxy-5-methylphenophosphazinine 10-oxide involves its interaction with molecular targets through its hydroxyl and methyl groups. These functional groups can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its reactivity suggests potential interactions with enzymes and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Hydroxy-5-methylphenophosphazinine 10-oxide is unique due to its specific substitution pattern on the phenophosphazine ringIts synthesis method also offers advantages in terms of safety and efficiency .

Properties

CAS No.

64090-21-7

Molecular Formula

C13H12NO2P

Molecular Weight

245.21 g/mol

IUPAC Name

10-hydroxy-5-methylphenophosphazinine 10-oxide

InChI

InChI=1S/C13H12NO2P/c1-14-10-6-2-4-8-12(10)17(15,16)13-9-5-3-7-11(13)14/h2-9H,1H3,(H,15,16)

InChI Key

CDJQPVXUFGIJFJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2P(=O)(C3=CC=CC=C31)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.